molecular formula C12H23NO3 B2590689 Tert-butyl 2-(methylamino)-2-(oxan-4-yl)acetate CAS No. 2248260-71-9

Tert-butyl 2-(methylamino)-2-(oxan-4-yl)acetate

Cat. No.: B2590689
CAS No.: 2248260-71-9
M. Wt: 229.32
InChI Key: MOHKKTAGMCMROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(methylamino)-2-(oxan-4-yl)acetate is an organic compound that belongs to the class of esters Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(methylamino)-2-(oxan-4-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Reagents: Carboxylic acid, tert-butyl alcohol, acid catalyst (e.g., sulfuric acid)

    Conditions: Reflux, removal of water by azeotropic distillation

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(methylamino)-2-(oxan-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acid or ketone

    Reduction: Formation of alcohols or amines

    Substitution: Nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

    Substitution: Conditions involving nucleophiles such as halides or amines

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis

    Biology: Potential use in biochemical studies

    Medicine: Investigated for its pharmacological properties

    Industry: Utilized in the production of fragrances and flavorings

Mechanism of Action

The mechanism by which Tert-butyl 2-(methylamino)-2-(oxan-4-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that mediate its biological activity. The pathways involved might include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: A simple ester with similar structural features

    Methylamino derivatives: Compounds with similar functional groups

    Oxan-4-yl derivatives: Compounds containing the oxan-4-yl moiety

Uniqueness

Tert-butyl 2-(methylamino)-2-(oxan-4-yl)acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

tert-butyl 2-(methylamino)-2-(oxan-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)10(13-4)9-5-7-15-8-6-9/h9-10,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHKKTAGMCMROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCOCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.